molecular formula C10H8BFO3 B6342357 4-(4-Fluorophenyl)furan-2-boronic acid CAS No. 2096331-23-4

4-(4-Fluorophenyl)furan-2-boronic acid

Cat. No. B6342357
CAS RN: 2096331-23-4
M. Wt: 205.98 g/mol
InChI Key: LCDCLIKCWQPVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)furan-2-boronic acid, also known as 4-FPF2BA, is an organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound due to its ability to form stable complexes with a range of different molecules. It has been used for synthesizing new materials, as a catalyst in organic synthesis, and in the study of enzyme mechanisms. In

Scientific Research Applications

4-(4-Fluorophenyl)furan-2-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a ligand in the synthesis of new materials, and in the study of enzyme mechanisms. It has also been used in the synthesis of pharmaceutical compounds, such as antibiotics, antifungals, and antivirals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)furan-2-boronic acid is based on its ability to form stable complexes with a range of different molecules. It acts as a catalyst in organic synthesis reactions, allowing for the formation of new molecules. It also acts as a ligand in the synthesis of new materials, allowing for the formation of more stable complexes with other molecules. In the study of enzyme mechanisms, 4-(4-Fluorophenyl)furan-2-boronic acid acts as an inhibitor, blocking the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorophenyl)furan-2-boronic acid are still being studied, but it has been shown to have a range of effects on cells in laboratory experiments. It has been shown to inhibit the activity of certain enzymes, and it has been shown to act as an antioxidant and anti-inflammatory agent. In addition, it has been shown to have some anti-cancer effects in laboratory experiments.
Advantages and Limitations for Laboratory Experiments
The advantages of using 4-(4-Fluorophenyl)furan-2-boronic acid in laboratory experiments include its high yield, its ability to form stable complexes with a range of different molecules, and its ability to act as a catalyst in organic synthesis reactions. The limitations of using 4-(4-Fluorophenyl)furan-2-boronic acid in laboratory experiments include its potential toxicity and its potential to cause adverse effects in humans.

Future Directions

The potential future directions for 4-(4-Fluorophenyl)furan-2-boronic acid include further research into its biochemical and physiological effects, its potential applications in pharmaceuticals, and its potential applications in the synthesis of new materials. Additionally, further research into its mechanism of action and its potential toxicity is needed. Finally, research into its potential applications in biotechnology and its potential to be used as a therapeutic agent should also be explored.

Synthesis Methods

4-(4-Fluorophenyl)furan-2-boronic acid is synthesized through a two-step process. The first step involves the synthesis of 4-fluorophenylboronic acid, which is achieved by reacting 4-fluorophenol with boron trifluoride in an inert atmosphere. The second step involves the reaction of 4-fluorophenylboronic acid with furan-2-boronic acid. This reaction is usually carried out using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction yields the desired product, 4-(4-Fluorophenyl)furan-2-boronic acid, in high yields.

properties

IUPAC Name

[4-(4-fluorophenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BFO3/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDCLIKCWQPVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C2=CC=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)furan-2-boronic acid

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